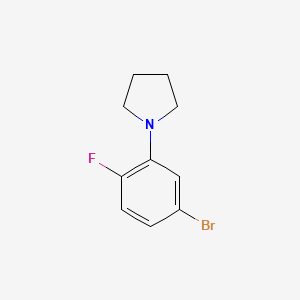

1-(5-Bromo-2-fluorophenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-2-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRJHVUIVJNGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682063 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-82-4 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2-fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on a proposed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen bonds.

Overview of Synthetic Strategy

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between a dihalogenated benzene derivative and pyrrolidine. The selective mono-amination of a readily available starting material like 1,4-dibromo-2-fluorobenzene presents a direct and efficient route to the target compound. The Buchwald-Hartwig amination is well-suited for this transformation due to its high functional group tolerance and efficacy in coupling aryl halides with amines.

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound via a Buchwald-Hartwig amination.

Reaction Scheme:

Materials and Reagents:

-

1,4-Dibromo-2-fluorobenzene

-

Pyrrolidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Magnesium sulfate (anhydrous)

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert gas supply system (manifold or balloon)

-

Syringes and needles

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-dibromo-2-fluorobenzene (1.0 eq), sodium tert-butoxide (1.4 eq), and Xantphos (0.015 eq).

-

Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.01 eq) to the flask.

-

Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe, followed by the addition of pyrrolidine (1.2 eq).

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product, this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on the provided protocol.

| Parameter | Value |

| Starting Material | 1,4-Dibromo-2-fluorobenzene |

| Reagent | Pyrrolidine |

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Ligand | Xantphos |

| Base | Sodium tert-butoxide (NaOtBu) |

| Solvent | Toluene |

| Reaction Temperature | 100 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | 75-85% |

| Purity (Post-Chromatography) | >98% |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Technical Guide: Spectroscopic and Synthetic Profile of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) data for the compound 1-(5-Bromo-2-fluorophenyl)pyrrolidine. Due to the absence of publicly available experimental spectra for this specific molecule, this document outlines a plausible synthetic route and offers a comprehensive prediction of its ¹H and ¹³C NMR spectral characteristics. These predictions are based on established principles of NMR spectroscopy and analysis of structurally related compounds.

Proposed Synthesis

A viable and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. The proposed reaction involves the coupling of 1,4-dibromo-2-fluorobenzene with pyrrolidine in the presence of a suitable palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A dried Schlenk flask is charged with 1,4-dibromo-2-fluorobenzene (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: Anhydrous toluene is added as the solvent, followed by pyrrolidine (1.2 eq) and a strong base, such as sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

-

NMR Sample Preparation: A small amount of the purified product is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for NMR analysis.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. The chemical shifts are referenced to TMS (0 ppm).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.30 | dd | JH3-H4 = 8.5, JH3-F = 4.5 |

| H-4 | 6.95 - 7.05 | t | JH4-H3 = JH4-H6 = 8.5 |

| H-6 | 7.05 - 7.15 | dd | JH6-H4 = 8.5, JH6-F = 2.5 |

| Pyrrolidine N-CH₂ | 3.25 - 3.35 | t | J = 6.5 |

| Pyrrolidine CH₂ | 1.95 - 2.05 | m |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140.0 - 142.0 (d, JC-F ≈ 10 Hz) |

| C-2 | 155.0 - 157.0 (d, JC-F ≈ 245 Hz) |

| C-3 | 128.0 - 130.0 (d, JC-F ≈ 5 Hz) |

| C-4 | 125.0 - 127.0 |

| C-5 | 115.0 - 117.0 |

| C-6 | 120.0 - 122.0 (d, JC-F ≈ 20 Hz) |

| Pyrrolidine N-CH₂ | 50.0 - 52.0 |

| Pyrrolidine CH₂ | 25.0 - 27.0 |

Visualization of the Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Disclaimer: The NMR data presented in this document is predicted and should be used for reference purposes only. Experimental verification is required for definitive structural elucidation.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mass Spectrometry of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a compound of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data for this molecule, this document presents a predictive analysis of its mass spectral behavior, including a proposed fragmentation pathway and a generalized experimental protocol for its characterization by Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies and data presentation formats outlined herein are intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and quantitative analysis of this and structurally related compounds.

Introduction

This compound is a halogenated arylpyrrolidine derivative. Compounds within this class are prevalent in medicinal chemistry and are often investigated for their potential biological activities.[1] Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such novel chemical entities.[2] It provides crucial information on molecular weight, elemental composition, and structural features through the analysis of fragmentation patterns. This guide details the predicted mass spectrometric characteristics of this compound and provides a robust, generalized protocol for its analysis, which can be adapted for various research applications, from metabolic studies to quality control in drug manufacturing.

Predicted Mass Spectrum and Fragmentation

The mass spectrometric analysis of this compound is expected to yield a characteristic fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID). The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive isotopic patterns for the molecular ion and any bromine-containing fragments.[3]

Molecular Ion: The molecular formula of this compound is C10H12BrFN. The calculated monoisotopic masses for the molecular ion [M]+• are:

-

m/z 244.0216 (containing 79Br)

-

m/z 246.0195 (containing 81Br)

Proposed Fragmentation Pathway: The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting ions and neutral losses. The primary fragmentation sites are the pyrrolidine ring and the bonds to the aromatic ring.

A major fragmentation pathway for N-alkyl pyrrolidines involves alpha-cleavage, leading to the formation of a stable iminium ion.[4] In this case, cleavage of the bond between the nitrogen and the aromatic ring would be a significant event. Further fragmentation of the aromatic portion would likely involve the loss of the halogen atoms.[3]

The proposed fragmentation cascade is visualized in the diagram below.

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Quantitative Data Summary

While experimentally derived quantitative data for this compound is not currently available in the public domain, the following table provides a structured format for summarizing such data when acquired. This table is populated with the predicted major fragments from the pathway described above.

| Fragment Ion (m/z) | Predicted Relative Abundance | Proposed Fragment Structure | Notes |

| 244/246 | Moderate | [C10H12BrFN]+• | Molecular Ion |

| 173/175 | High | [C6H3BrF]+• | Loss of pyrrolidine |

| 164 | Moderate to High | [C10H11FN]+• | Loss of Bromine radical |

| 95 | Moderate | [C6H4F]+ | From m/z 173/175, loss of Bromine |

| 70 | Moderate | [C4H8N]+ | Pyrrolidinium ion |

Experimental Protocols

A generalized protocol for the analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol is a starting point and should be optimized for the specific instrumentation and analytical goals.[5][6]

Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare a series of calibration standards at appropriate concentrations (e.g., 1 ng/mL to 1000 ng/mL).

-

Sample Matrix: For analysis in biological matrices, a protein precipitation or solid-phase extraction (SPE) step would be necessary to remove interferences.[7]

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: Hold at 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: Hold at 5% B (re-equilibration)

-

Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Scan Mode: Full scan (e.g., m/z 50-400) for initial characterization and tandem MS (product ion scan) for fragmentation analysis. For quantification, Selected Reaction Monitoring (SRM) would be employed.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Gas Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to optimize fragmentation.

The overall experimental workflow is depicted in the following diagram.

Caption: General experimental workflow for LC-MS analysis.

Conclusion

This guide provides a foundational framework for the mass spectrometric analysis of this compound. The predicted fragmentation pathway offers a basis for the structural confirmation of the compound, while the detailed experimental protocol outlines a reliable method for its separation and detection. Researchers and scientists can utilize this information to develop and validate robust analytical methods for this compound, facilitating its advancement in the drug development pipeline. Further experimental work is necessary to confirm the proposed fragmentation patterns and to establish definitive quantitative assays.

References

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 5. tecan.com [tecan.com]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

- 7. rsc.org [rsc.org]

Technical Guide: Physicochemical and Synthetic Overview of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data and synthetic methodologies relevant to 1-(5-Bromo-2-fluorophenyl)pyrrolidine. It is intended for informational purposes for a scientific audience. All laboratory work should be conducted by qualified professionals with appropriate safety precautions.

Introduction

The N-aryl pyrrolidine scaffold is a significant structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The specific compound, this compound, combines the pyrrolidine ring with a substituted aromatic system, suggesting its potential as a building block in drug discovery and development. This guide summarizes the known physical properties of a closely related analogue and outlines established synthetic protocols that can be applied to the synthesis of the title compound.

Physical Properties

Currently, there is no experimentally determined data available in the public domain for the physical properties of this compound. However, computed data for the structurally similar compound, 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one (CAS No. 628692-07-9), is available. It is crucial to note that the presence of a carbonyl group at the 2-position of the pyrrolidine ring (a lactam) in this analogue will significantly influence its physical properties compared to the target amine compound.[3][4]

Table 1: Computed Physical Properties of 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one [3]

| Property | Value |

| Molecular Formula | C₁₀H₉BrFNO |

| Molecular Weight | 258.1 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 256.98515 Da |

| Topological Polar Surface Area | 20.3 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

Experimental Protocols: Synthesis of N-Arylpyrrolidines

While a specific, detailed experimental protocol for the synthesis of this compound has not been reported, several robust and widely used methods for the N-arylation of pyrrolidine are applicable. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.[1]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile and widely adopted method for the formation of carbon-nitrogen bonds.[5][6][7][8] It generally offers high yields and good functional group tolerance under relatively mild conditions.

General Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube or a similar reaction vessel, add the aryl halide (1-bromo-4-fluoro-2-iodobenzene or a similar precursor to the 5-bromo-2-fluorophenyl moiety), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃).

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

-

Addition of Reagents: Pyrrolidine and a dry, degassed solvent (e.g., toluene, dioxane) are added via syringe.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water or brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-arylpyrrolidine.

Caption: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl-heteroatom bonds.[9][10][11] While it traditionally requires harsher reaction conditions than the Buchwald-Hartwig amination, modern modifications have made it a more viable method.

General Protocol:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1-bromo-4-fluoro-2-iodobenzene), pyrrolidine (often used in excess), a copper catalyst (e.g., CuI, Cu₂O, or copper powder), a ligand (e.g., 1,10-phenanthroline, L-proline), and a base (e.g., K₂CO₃, K₃PO₄).

-

Solvent: A high-boiling polar solvent such as DMF, DMSO, or NMP is typically used.

-

Reaction Conditions: The mixture is heated to a high temperature, often in the range of 120-200 °C, for an extended period.

-

Work-up and Purification: The work-up and purification procedure is similar to that of the Buchwald-Hartwig amination, involving extraction and chromatographic purification to isolate the final product.

Biological Activity and Signaling Pathways

There is currently no published data on the specific biological activity or signaling pathway interactions of this compound. However, the broader class of N-arylpyrrolidines has been investigated for a variety of biological activities, including as anticancer, antibacterial, antiviral, and anti-inflammatory agents, as well as for their effects on the central nervous system.[2][12][13] The biological activity of these compounds is highly dependent on the nature and position of the substituents on both the pyrrolidine and the aromatic rings.

Conclusion

While specific experimental data for this compound remains elusive, this technical guide provides a framework for its synthesis and potential physicochemical properties based on a closely related analogue. The established synthetic routes for N-arylpyrrolidines, particularly the Buchwald-Hartwig amination, offer a reliable pathway for the preparation of this compound. Further research is warranted to determine its precise physical properties, to optimize its synthesis, and to investigate its potential biological activities, which, based on its structural class, could be of significant interest to the drug discovery and development community.

References

- 1. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one | C10H9BrFNO | CID 17964833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 12. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 13. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

Technical Guide: 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one, a halogenated N-aryl pyrrolidinone. While the user query specified "1-(5-Bromo-2-fluorophenyl)pyrrolidine," this compound is not readily documented in chemical literature. It is highly probable that the intended compound of interest is the structurally related lactam, 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one, which is commercially available and possesses a scaffold of significant interest in medicinal chemistry. This guide will focus on the synthesis, properties, and potential applications of this pyrrolidinone derivative.

The pyrrolidinone ring is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds. The introduction of a substituted phenyl group at the nitrogen atom, particularly one bearing bromo and fluoro substituents, offers opportunities for fine-tuning the molecule's physicochemical properties and biological activity. Halogen atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.

Chemical Structure and Properties

The chemical structure of 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one is characterized by a five-membered lactam (pyrrolidin-2-one) ring N-substituted with a 5-bromo-2-fluorophenyl group.

Clarification of Chemical Structure

To address the initial user query, the logical relationship and structural difference between the requested "this compound" and the likely intended "1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one" are illustrated below. The key distinction is the presence of a carbonyl group (C=O) at the 2-position of the pyrrolidine ring in the latter.

Caption: Logical relationship between the user's query and the likely intended, more documented compound.

Physicochemical Properties

Quantitative data for 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one are summarized in the table below. These are computationally derived properties.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉BrFNO | [1] |

| Molecular Weight | 258.09 g/mol | [1] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 256.98515 Da | [1] |

| Topological Polar Surface Area | 20.3 Ų | [1] |

Synthesis and Experimental Protocols

The synthesis of N-aryl lactams such as 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one is typically achieved through cross-coupling reactions. The two most common methods are the Buchwald-Hartwig amination and the Ullmann condensation. Below is a detailed, representative protocol for the synthesis via a palladium-catalyzed Buchwald-Hartwig amination, which is a modern and widely used method for C-N bond formation.[2]

Representative Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed N-arylation of pyrrolidin-2-one with a suitable aryl halide, such as 1-bromo-4-fluoro-2-iodobenzene. The higher reactivity of the iodine atom allows for selective coupling at that position.

Materials:

-

1-Bromo-4-fluoro-2-iodobenzene

-

Pyrrolidin-2-one

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

Procedure:

-

To an oven-dried Schlenk tube is added 1-bromo-4-fluoro-2-iodobenzene (1.0 mmol), pyrrolidin-2-one (1.2 mmol), and cesium carbonate (2.0 mmol).

-

The tube is evacuated and backfilled with argon three times.

-

Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and Xantphos (0.04 mmol) are added under a positive pressure of argon.

-

Anhydrous 1,4-dioxane (5 mL) is added via syringe.

-

The Schlenk tube is sealed, and the reaction mixture is stirred at 100 °C for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one.

Synthetic Workflow Diagram

Caption: A representative workflow for the synthesis of 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one.

Spectroscopic Data (Expected)

¹H NMR (Proton NMR):

-

Aromatic Protons: Three signals in the aromatic region (approximately 7.0-7.8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will cause additional splitting (H-F coupling).

-

Pyrrolidinone Protons: Three multiplets corresponding to the three methylene groups of the pyrrolidinone ring. The protons alpha to the nitrogen (N-CH₂) would be expected around 3.6-4.0 ppm, the protons alpha to the carbonyl (C(O)-CH₂) around 2.4-2.8 ppm, and the remaining methylene protons (CH₂-CH₂-CH₂) in between, around 2.0-2.3 ppm.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: A signal in the downfield region, typically around 175 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (approximately 115-145 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Pyrrolidinone Carbons: Three signals corresponding to the methylene carbons of the lactam ring, typically in the range of 20-50 ppm.

Biological and Pharmacological Context

There is no specific biological activity reported for 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one in the scientific literature. However, the N-aryl pyrrolidinone scaffold is of significant interest in drug discovery.

Derivatives of pyrrolidinone have been investigated for a wide range of therapeutic applications, including as:

-

Anticancer agents: Some N-substituted pyrrolidinones have shown antiproliferative activity against various cancer cell lines.

-

Antimicrobial agents: The pyrrolidinone nucleus is found in some compounds with antibacterial and antifungal properties.

-

Central Nervous System (CNS) active agents: The well-known nootropic drug Piracetam is a pyrrolidinone derivative. Other derivatives have been explored for their potential in treating neurological and psychiatric disorders.

The synthesis of 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one would be a logical step in a drug discovery program aimed at exploring the structure-activity relationship (SAR) of N-aryl pyrrolidinones for a specific biological target. The bromo and fluoro substituents provide handles for further chemical modification and can influence the compound's interaction with protein binding sites.

Conclusion

1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one is a compound with a chemical scaffold that holds potential for applications in medicinal chemistry and drug discovery. While specific biological data for this molecule is currently lacking, its synthesis can be readily achieved using established cross-coupling methodologies such as the Buchwald-Hartwig amination. This technical guide provides a foundational understanding of its structure, properties, and a plausible synthetic route, intended to aid researchers in their exploration of novel N-aryl pyrrolidinone derivatives. Further investigation is warranted to elucidate the specific biological activities of this and related compounds.

References

Retrosynthetic Analysis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical methodologies for the retrosynthetic analysis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine, a key intermediate in the synthesis of various pharmacologically active compounds. This document provides a detailed examination of the primary synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Retrosynthetic Strategies

The disconnection of the C-N bond between the phenyl ring and the pyrrolidine nitrogen is the most logical approach in the retrosynthesis of this compound. This leads to two primary and highly viable synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination .

Nucleophilic Aromatic Substitution (SNAr) Pathway

In this approach, the aromatic ring is attacked by the nucleophilic pyrrolidine, displacing a leaving group. For this reaction to be effective, the aromatic ring must be activated by electron-withdrawing groups. In the case of this compound, the fluorine atom at the 2-position can act as both a leaving group and an activator, albeit weakly, for nucleophilic attack. A plausible starting material for this route is 1,4-dibromo-2-fluorobenzene.

Buchwald-Hartwig Amination Pathway

This powerful palladium-catalyzed cross-coupling reaction provides a versatile method for the formation of carbon-nitrogen bonds. The retrosynthesis involves the disconnection of the aryl-nitrogen bond, leading to an aryl halide and pyrrolidine. A suitable starting material for this pathway is a dihalogenated benzene derivative, such as 1,4-dibromo-2-fluorobenzene or a related bromo-fluoro-iodobenzene, which would react with pyrrolidine in the presence of a palladium catalyst and a suitable ligand.

Experimental Protocols and Data

Proposed Nucleophilic Aromatic Substitution (SNAr) Protocol

This protocol is adapted from the synthesis of 1-(2-Bromo-4-nitrophenyl)pyrrolidine.

Reaction: 1,4-Dibromo-2-fluorobenzene with Pyrrolidine

| Parameter | Value/Condition |

| Starting Material | 1,4-Dibromo-2-fluorobenzene |

| Reagent | Pyrrolidine |

| Solvent | N,N-Dimethylformamide (DMF) |

| Base | Potassium Carbonate (K2CO3) |

| Temperature | 100-150 °C (optimization may be required) |

| Reaction Time | 12-24 hours (monitored by TLC or GC-MS) |

| Work-up | Dilution with water, extraction with an organic solvent (e.g., ethyl acetate), washing of the organic layer, drying, and concentration under reduced pressure. |

| Purification | Column chromatography on silica gel. |

Note: Due to the lack of a strong activating group, the yield for this reaction may be lower than that observed for the nitro-analogue. Optimization of the temperature and reaction time will be critical.

Proposed Buchwald-Hartwig Amination Protocol

This is a generalized protocol based on the principles of Buchwald-Hartwig amination.

Reaction: 1,4-Dibromo-2-fluorobenzene with Pyrrolidine

| Parameter | Value/Condition |

| Starting Material | 1,4-Dibromo-2-fluorobenzene |

| Reagent | Pyrrolidine |

| Catalyst | Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) |

| Ligand | A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) |

| Base | A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu), Cesium carbonate (Cs2CO3)) |

| Solvent | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) |

| Temperature | 80-120 °C |

| Reaction Time | 12-24 hours (monitored by TLC or GC-MS) |

| Work-up | Filtration of the catalyst, followed by an aqueous work-up and extraction with an organic solvent. |

| Purification | Column chromatography on silica gel. |

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the retrosynthetic analysis and the proposed forward synthetic routes.

Caption: Retrosynthetic analysis of this compound.

Caption: Proposed forward synthetic workflows.

Conclusion

The synthesis of this compound can be approached through two primary retrosynthetic disconnections, leading to either a Nucleophilic Aromatic Substitution or a Buchwald-Hartwig Amination pathway. While a direct experimental protocol for the target molecule is not explicitly detailed in the surveyed literature, established methodologies for similar transformations provide a strong foundation for its successful synthesis. For a more efficient and likely higher-yielding process, the Buchwald-Hartwig amination is recommended as the more robust and versatile approach, given the electronically neutral nature of the aryl halide precursor. The provided protocols and diagrams serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis. Further optimization of the reaction conditions will be necessary to achieve the desired purity and yield of the final product.

An In-depth Technical Guide to the Purity Analysis of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 1-(5-Bromo-2-fluorophenyl)pyrrolidine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such compounds is critical for the safety, efficacy, and reproducibility of drug candidates. This document outlines potential synthetic routes to anticipate likely impurities and details the experimental protocols for robust purity analysis using various chromatographic and spectroscopic techniques.

Introduction

This compound is a substituted aromatic pyrrolidine derivative. Its purity is paramount as impurities can affect the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide details a multi-pronged approach to purity analysis, ensuring a comprehensive characterization of the compound.

Potential Impurities

The nature and quantity of impurities are often linked to the synthetic route employed. A plausible synthetic pathway for this compound involves the reaction of 1-bromo-4-fluoro-2-iodobenzene with pyrrolidine. Based on this, potential impurities could include:

-

Starting materials: Unreacted 1-bromo-4-fluoro-2-iodobenzene and pyrrolidine.

-

Isomers: Positional isomers formed during the synthesis.

-

By-products: Compounds formed from side reactions, such as over-alkylation or degradation products.

A thorough purity analysis must be capable of separating and identifying these potential contaminants.

Analytical Methodologies and Data

A combination of chromatographic and spectroscopic methods is recommended for a complete purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for a molecule like this compound.

Table 1: HPLC Purity Analysis Data

| Sample ID | Retention Time (min) | Peak Area (%) | Identity |

| Batch A | 5.2 | 99.85 | This compound |

| 3.1 | 0.08 | Impurity 1 | |

| 4.5 | 0.07 | Impurity 2 | |

| Batch B | 5.2 | 98.90 | This compound |

| 3.1 | 0.45 | Impurity 1 | |

| 4.5 | 0.65 | Impurity 2 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities. It provides both retention time data for quantification and mass spectra for structural elucidation of impurities.

Table 2: GC-MS Impurity Profile

| Retention Time (min) | Major m/z Fragments | Tentative Identity | Concentration (ppm) |

| 8.7 | 70, 43 | Pyrrolidine | 50 |

| 12.3 | 299, 172, 119 | 1-bromo-4-fluoro-2-iodobenzene | 120 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation of the main component and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Table 3: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 | dd | 1H | Ar-H |

| 7.10 | m | 1H | Ar-H |

| 6.95 | t | 1H | Ar-H |

| 3.40 | t | 4H | N-CH₂ |

| 2.00 | m | 4H | -CH₂-CH₂- |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible purity analysis.

HPLC Method

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be starting from 30% acetonitrile and increasing to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Samples are dissolved in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

GC-MS Method

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm id x 0.25 µm film thickness HP-5MS).

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

MS Transfer Line Temperature: 280°C.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-500 amu.

-

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

NMR Spectroscopy

-

Instrumentation: 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

-

Analysis: Acquire ¹H and ¹³C spectra. For quantitative NMR, a known amount of a certified internal standard is added to a precisely weighed sample.

Visualizations

Experimental Workflow for Purity Analysis

Caption: Workflow for the purity analysis of this compound.

Logical Relationship of Analytical Techniques

Caption: Interrelation of analytical techniques for comprehensive purity assessment.

Methodological & Application

The Pivotal Role of 1-(5-Bromo-2-fluorophenyl)pyrrolidine in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Introduction: The 1-(5-bromo-2-fluorophenyl)pyrrolidine moiety has emerged as a significant building block in modern medicinal chemistry. This privileged scaffold combines the structural rigidity and three-dimensionality of the pyrrolidine ring with the unique electronic properties conferred by the bromo- and fluoro-substituted phenyl group. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the bromine atom provides a versatile handle for further chemical modifications through various cross-coupling reactions. This application note will delve into the utility of this scaffold, with a focus on its application in the development of potent and selective therapeutic agents. A prime example is its incorporation into novel inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction, a critical pathway in cancer therapy.

Application in the Development of MDM2 Inhibitors

A significant application of a closely related analog, the 4'-(3-chloro-2-fluorophenyl)pyrrolidine core, is in the design of highly potent and orally bioavailable inhibitors of the MDM2-p53 protein-protein interaction.[1][2] The MDM2 protein is a key negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth. Small molecules that can block the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.

The compound AA-115/APG-115 , a spirooxindole derivative, features a (3-chloro-2-fluorophenyl)pyrrolidine moiety and has demonstrated exceptional potency as an MDM2 inhibitor.[1][2] This compound has advanced into clinical trials for cancer treatment.[1][3] The 2-fluorophenyl group plays a crucial role in binding to a sub-pocket of the MDM2 protein, contributing significantly to the overall binding affinity.

Quantitative Biological Data

The biological activity of AA-115/APG-115 and related compounds has been extensively characterized. The following table summarizes key quantitative data for these MDM2 inhibitors.

| Compound | MDM2 Binding Affinity (Ki, nM) | Cell Growth Inhibition (SJSA-1, IC50, nM) |

| 56 | < 1 | 70 |

| 59 | < 1 | 70 |

| 60 (AA-115/APG-115) | < 1 | 60 |

Data sourced from Aguilar et al., J. Med. Chem. 2017, 60, 7, 2819–2839.[1][2]

Experimental Protocols

Synthesis of Spirooxindole MDM2 Inhibitors

A general synthetic route to spirooxindole MDM2 inhibitors involving the (3-chloro-2-fluorophenyl)pyrrolidine moiety is outlined below. This protocol is adapted from the published synthesis of AA-115/APG-115.[1]

Step 1: 1,3-Dipolar Cycloaddition

-

To a solution of the appropriate chiral amine (1.0 eq.) and a cyclic ketone (1.1 eq.) in a suitable solvent (e.g., methanol), is added an azomethine ylide precursor.

-

The mixture is stirred at room temperature to generate the azomethine ylide in situ.

-

The appropriate spirooxindole dipolarophile (1.0 eq.) is added to the reaction mixture.

-

The reaction is stirred until completion, monitored by TLC or LC-MS.

-

The resulting chiral spirooxindole product is isolated and purified by column chromatography.

Step 2: Ring Opening

-

The purified spirooxindole from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane).

-

An aliphatic amine (e.g., morpholine, excess) is added to the solution.

-

The reaction is stirred at room temperature until the ring-opened product is formed.

-

The solvent and excess amine are removed under reduced pressure.

Step 3: Oxidation

-

The crude ring-opened product is dissolved in a mixture of acetonitrile and water.

-

Ceric ammonium nitrate (CAN) (2.5 eq.) is added portion-wise at 0 °C.

-

The reaction mixture is stirred for a specified time, allowing the oxidation to proceed.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

-

The final product is purified by column chromatography to yield the desired spirooxindole MDM2 inhibitor.

MDM2 Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the MDM2 protein.

-

Reagents and Materials:

-

Human MDM2 protein (recombinant)

-

Fluorescently labeled p53-derived peptide probe (e.g., PMDM6-F)

-

Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

-

Test compounds (dissolved in DMSO)

-

384-well black plates

-

-

Procedure:

-

A solution of MDM2 protein and the fluorescent peptide probe is prepared in the assay buffer.

-

Serial dilutions of the test compounds are prepared in DMSO and then diluted in the assay buffer.

-

In a 384-well plate, add the MDM2/probe solution.

-

Add the diluted test compounds to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.

-

The Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

-

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of test compounds on the proliferation of cancer cells.

-

Cell Line: SJSA-1 (osteosarcoma cell line with wild-type p53 and amplified MDM2)

-

Procedure:

-

Seed SJSA-1 cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Caption: MDM2-p53 signaling pathway and its inhibition.

Caption: General synthetic workflow for spirooxindole MDM2 inhibitors.

Conclusion

The this compound scaffold and its close analogs are invaluable tools in medicinal chemistry for the design of novel therapeutics. The successful development of the potent MDM2 inhibitor AA-115/APG-115, which incorporates a similar moiety, highlights the potential of this structural motif to yield drug candidates with excellent potency, selectivity, and pharmacokinetic properties. The synthetic and biological protocols provided herein offer a framework for researchers to explore the potential of this versatile scaffold in their own drug discovery programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(5-Bromo-2-fluorophenyl)pyrrolidine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-(5-Bromo-2-fluorophenyl)pyrrolidine, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document details its synthesis, physicochemical properties, and application in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties and Safety Information

This compound is a substituted aromatic amine that serves as a versatile building block in medicinal chemistry. Below is a summary of its key properties and safety data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrFN |

| Molecular Weight | 244.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO) |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

Safety and Handling: this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Synthesis of this compound

The synthesis of this compound is typically achieved via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction provides an efficient method for the formation of the C-N bond between the aryl halide and the cyclic amine.

Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

5-Bromo-2-fluoroaniline

-

1,4-Dibromobutane

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask, add 5-bromo-2-fluoroaniline (1.0 eq), cesium carbonate (2.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene to the flask, followed by the addition of 1,4-dibromobutane (1.1 eq) via syringe.

-

Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Table 2: Representative Reaction Parameters and Yields

| Parameter | Value |

| Scale | 1-10 mmol |

| Reaction Time | 18 hours |

| Typical Yield | 75-85% |

| Purity (by LC-MS) | >95% |

Application as a Pharmaceutical Intermediate: Synthesis of a Kinase Inhibitor

The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of targeted therapeutics, such as kinase inhibitors. The bromo-substituent provides a handle for further cross-coupling reactions, while the fluoro- and pyrrolidinyl-moieties can contribute to binding affinity and pharmacokinetic properties of the final molecule.

Hypothetical Application: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor

This protocol describes a hypothetical synthesis of a potent and selective kinase inhibitor, drawing inspiration from known scaffolds in medicinal chemistry. The key step is a Suzuki coupling reaction between this compound and a boronic acid derivative of a pyrrolo[2,3-d]pyrimidine core.

Workflow for Kinase Inhibitor Synthesis:

Experimental Protocol: Suzuki Coupling

Materials:

-

This compound

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a microwave vial, combine this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (3.0 eq).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

Table 3: Representative Data for Kinase Inhibitor Synthesis

| Parameter | Value |

| Reaction Time | 45 minutes |

| Typical Yield | 60-70% |

| Purity (by HPLC) | >98% |

| Target Kinase IC₅₀ | Hypothetically in the low nanomolar range |

Potential Signaling Pathway Involvement

The synthesized kinase inhibitor, derived from this compound, would be designed to target a specific kinase within a cellular signaling pathway implicated in diseases such as cancer. For instance, it could be an inhibitor of a receptor tyrosine kinase (RTK) like EGFR or VEGFR, or a downstream kinase in the MAPK/ERK pathway.

Hypothetical Signaling Pathway:

The pyrrolo[2,3-d]pyrimidine scaffold is a common core for kinase inhibitors, and strategic substitution with moieties like this compound can confer high potency and selectivity, leading to the inhibition of downstream signaling and therapeutic effects.

Application Notes and Protocols for the Derivatization of 1-(5-Bromo-2-fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the chemical derivatization of 1-(5-bromo-2-fluorophenyl)pyrrolidine, a versatile building block in medicinal chemistry and drug discovery. The primary focus is on the strategic modification of the aryl bromide moiety via palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. Additionally, methods for the functionalization of the pyrrolidine ring at the α-position are discussed. The provided protocols are based on established methodologies for structurally related compounds and are intended to serve as a comprehensive guide for the synthesis of novel derivatives for screening and lead optimization in drug development programs.

Introduction

This compound is a valuable scaffold in the synthesis of biologically active molecules. The presence of three key functional handles—the aryl bromide, the ortho-fluoro substituent, and the pyrrolidine ring—offers multiple avenues for structural diversification. The aryl bromide is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. The ortho-fluoro group can modulate the electronic properties and conformation of the molecule, potentially influencing biological activity and metabolic stability. The pyrrolidine ring itself can be functionalized, further expanding the accessible chemical space. This document outlines detailed experimental procedures for these key derivatization strategies.

Derivatization of the Aryl Bromide Moiety

The carbon-bromine bond in this compound is the most reactive site for derivatization using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful methods for this purpose.

Suzuki-Miyaura Coupling: Synthesis of 1-(5-Aryl-2-fluorophenyl)pyrrolidine Derivatives

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the aryl bromide and a variety of organoboron reagents, such as boronic acids or their esters. This reaction is highly versatile for the synthesis of biaryl and heteroaryl-aryl structures.

Reaction Scheme:

This protocol is a general procedure adaptable for the coupling of various aryl- and heteroarylboronic acids with this compound.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with the inert gas to remove any dissolved oxygen.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(5-aryl-2-fluorophenyl)pyrrolidine derivative.

Quantitative Data Summary (Based on structurally similar compounds):

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield Range (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 70-90 |

| PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 90 | 8-16 | 75-95 |

| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 6-12 | 80-98 |

Note: Yields are highly dependent on the specific boronic acid used and require optimization for each substrate.

Buchwald-Hartwig Amination: Synthesis of 1-(5-Amino-2-fluorophenyl)pyrrolidine Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of the aryl bromide with a wide variety of primary and secondary amines.[1][2][3]

Reaction Scheme:

This protocol provides a general procedure for the amination of this compound.

Materials:

-

This compound

-

Amine (primary or secondary) (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, XPhos) (2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask.

-

Reagent Addition: Add this compound and the amine.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Degassing: If not performed in a glovebox, degas the mixture with several vacuum/inert gas cycles.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 90-120 °C) with vigorous stirring.

-

Monitoring: Follow the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Based on structurally similar compounds):

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield Range (%) |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 12-24 | 65-90 |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 8-18 | 70-95 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 6-12 | 75-98 |

Note: Reaction conditions should be optimized for each specific amine coupling partner.

Derivatization of the Pyrrolidine Ring

The pyrrolidine ring can also be a site for derivatization, most commonly at the α-position to the nitrogen atom.

α-Arylation of the Pyrrolidine Ring

Direct C-H functionalization at the α-position of the pyrrolidine ring is a modern and efficient method for introducing aryl groups.

This protocol is based on a redox-neutral approach using a quinone monoacetal as an oxidant.

Materials:

-

This compound

-

Aryl nucleophile (e.g., naphthol, indole) (1.5 equivalents)

-

Quinone monoacetal (oxidizing agent) (1.0 equivalent)

-

Base (e.g., DABCO) (0.2 equivalents)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Solvents for workup and chromatography

Procedure:

-

Reaction Setup: To a dry reaction vessel, add this compound, the aryl nucleophile, quinone monoacetal, and DABCO.

-

Solvent Addition: Add anhydrous toluene.

-

Reaction: Heat the mixture at 60 °C under an inert atmosphere.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography to yield the α-arylated product.

Quantitative Data Summary (General yields for α-arylation of N-aryl pyrrolidines):

| Aryl Nucleophile | Typical Yield Range (%) |

| Naphthols | 60-95 |

| Indoles | 50-70 |

Note: The reactivity of the N-(5-bromo-2-fluorophenyl)pyrrolidine in this specific reaction may require optimization.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the derivatization of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols: Scaffold Hopping from 1-(5-Bromo-2-fluorophenyl)pyrrolidine for the Development of Novel MDM2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to scaffold hopping strategies starting from the lead compound 1-(5-Bromo-2-fluorophenyl)pyrrolidine. The focus is on the discovery of novel scaffolds targeting the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy.[1][2][3] This document outlines the rationale, potential alternative scaffolds, detailed experimental protocols for synthesis and biological evaluation, and visual workflows to guide the drug discovery process.

Introduction: The Rationale for Scaffold Hopping

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical entities with improved pharmacological profiles by replacing the core structure of a known active compound.[4][5] Starting with this compound, a compound bearing a substituted phenyl-pyrrolidine core, scaffold hopping can lead to new molecules with enhanced potency, selectivity, and pharmacokinetic properties, while also providing opportunities for novel intellectual property.

The this compound scaffold serves as a valuable starting point for targeting the Murine Double Minute 2 (MDM2) protein. MDM2 is a key negative regulator of the p53 tumor suppressor, and inhibiting the MDM2-p53 interaction is a validated strategy in cancer therapy.[1][3][6] The phenyl and pyrrolidine moieties of the initial compound can be envisioned to occupy the hydrophobic pockets of MDM2, mimicking the interactions of key p53 residues (Phe19, Trp23, and Leu26).[7][8]

This document explores two primary scaffold hopping strategies from the this compound core:

-

Strategy 1: Pyrrolidone-based Scaffolds: Introducing a carbonyl group into the pyrrolidine ring to create a pyrrolidone core can enhance interactions with the target protein and improve physicochemical properties.

-

Strategy 2: Spirooxindole-pyrrolidine Scaffolds: A more rigid and three-dimensional spirooxindole-pyrrolidine scaffold can offer improved potency and selectivity by presenting substituents in a more defined spatial orientation.[9]

Potential Alternative Scaffolds and Structure-Activity Relationship (SAR) Insights

The following sections detail potential "hopped" scaffolds from the initial this compound structure, along with available quantitative data to guide analogue design.

Pyrrolidone-Based MDM2 Inhibitors

Novel p53-MDM2 inhibitors with a pyrrolidone scaffold have been identified through structure-based design.[1] These compounds have shown potent inhibitory activity in the nanomolar range. Further optimization of these pyrrolidone derivatives has led to compounds with improved antiproliferative potency.[1]

Table 1: Biological Activity of Pyrrolidone-Based MDM2 Inhibitors

| Compound ID | Structure | MDM2 Binding Affinity (Kᵢ, nM) | Cell Growth Inhibition (IC₅₀, µM) - A549 Cells |

| 5 | 4-benzoyl-5-(4-bromophenyl)-3-isopropoxy-1H-pyrrol-2(5H)-one derivative | 780 | >50 |

| 41 | Optimized pyrrolidone derivative | 260 | 5.6 |

| 60a | Optimized pyrrolidone derivative | 150 | 3.2 |

Data sourced from discovery and SAR studies of pyrrolidone-based MDM2 inhibitors.[1]

Spirooxindole-Pyrrolidine Based MDM2 Inhibitors

Spirooxindole-pyrrolidine scaffolds are a well-established class of potent MDM2 inhibitors.[10][11] The rigid spirocyclic system precisely orients the substituents to effectively mimic the key p53 residues, leading to high binding affinity.

Table 2: Biological Activity of Spirooxindole-Pyrrolidine Based MDM2 Inhibitors

| Compound ID | Structure | MDM2 Binding Affinity (IC₅₀, nM) | Cell Growth Inhibition (IC₅₀, µM) - MCF-7 Cells |

| MI-219 | Spirooxindole derivative | 4.6 | 0.34 |

| 5b | Bioisostere of spirooxindole | Not Reported | 0.87 |

| 7d | Thiophene-containing spirooxindole | KD = 2.38 µM (for 7a) | 3.80 |

Data compiled from various studies on spirooxindole-based MDM2 inhibitors.[10][11][12]

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative scaffold-hopped compound and its subsequent biological evaluation.

Synthesis Protocol: One-Pot Multicomponent Synthesis of a Spirooxindole-Pyrrolidine Derivative

This protocol describes a general method for the synthesis of spirooxindole-pyrrolidine derivatives via a 1,3-dipolar cycloaddition reaction.[10]

Workflow for Spirooxindole-Pyrrolidine Synthesis

Caption: A streamlined one-pot synthesis of spirooxindole-pyrrolidine scaffolds.

Materials:

-

Substituted Isatin (1.0 eq)

-

L-proline (1.0 eq)

-

Substituted (E)-chalcone (dipolarophile) (1.0 eq)

-

Methanol (solvent)

-

Ice-cold water

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluents)

Procedure:

-

In a round-bottom flask, dissolve the substituted isatin, L-proline, and the dipolarophile in methanol.

-

Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain the pure spirooxindole-pyrrolidine derivative.[10]

Biological Evaluation Protocol: MDM2-p53 Interaction Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of the MDM2-p53 interaction.[13]

HTRF Assay Workflow for MDM2 Inhibition

Caption: Workflow for a competitive MDM2-p53 binding assay using HTRF technology.

Materials:

-

HTRF MDM2 Binding Kit (e.g., from Revvity) containing:[13]

-

GST-tagged human MDM2 protein

-

MI-1061 Red Ligand

-

Anti-GST Europium Cryptate-labeled antibody

-

-

Test compounds (including this compound and its "hopped" analogues)

-

Assay buffer

-

Low-volume 384-well white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

-

Dispense the compound dilutions into the wells of a 384-well plate.

-

Add the GST-tagged MDM2 protein to each well.

-

Add the pre-mixed HTRF detection reagents (Anti-GST-Europium Cryptate and MI-1061 Red Ligand) to all wells.

-

Incubate the plate at room temperature for the recommended time (typically 15-60 minutes), protected from light.

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the cryptate and 665 nm for the red acceptor).

-

Calculate the HTRF ratio and determine the IC₅₀ values for each compound.[13]

Cell-Based Assay Protocol: MTT Assay for Antiproliferative Activity

This protocol describes the use of an MTT assay to determine the cytotoxic effects of the synthesized compounds on a cancer cell line expressing wild-type p53 (e.g., MCF-7).[6]

MTT Assay Workflow

Caption: A standard workflow for assessing cell viability using the MTT assay.

Materials:

-

Human breast cancer cell line (MCF-7)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

96-well cell culture plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and a vehicle control.

-

Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ values for each compound.[6]

Signaling Pathway

The primary signaling pathway targeted by these compounds is the p53 pathway. By inhibiting MDM2, the compounds prevent the degradation of p53, leading to its accumulation and the activation of downstream target genes that induce cell cycle arrest and apoptosis.

MDM2-p53 Signaling Pathway

Caption: Inhibition of MDM2 by novel compounds restores p53 function.

Conclusion